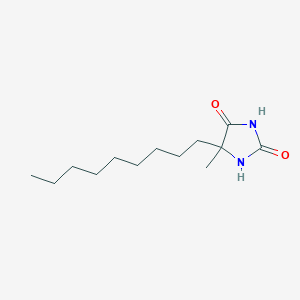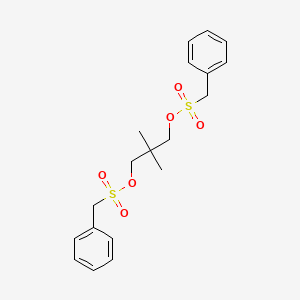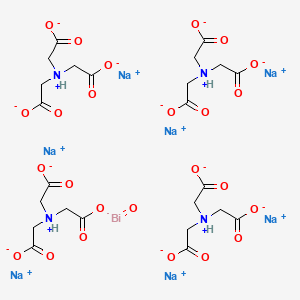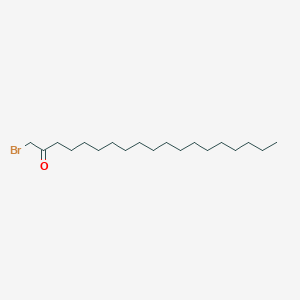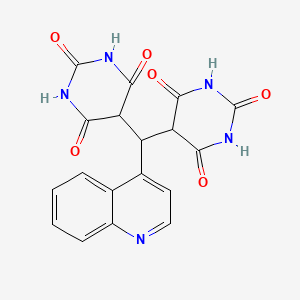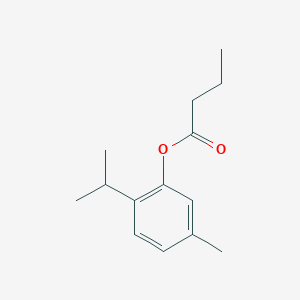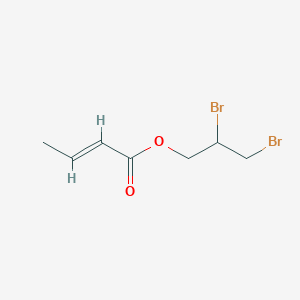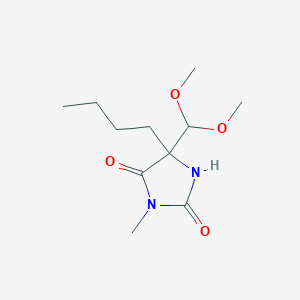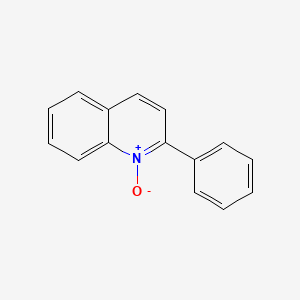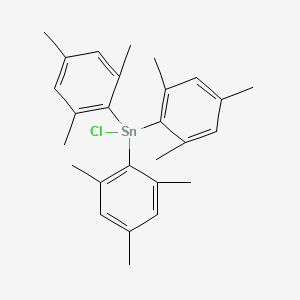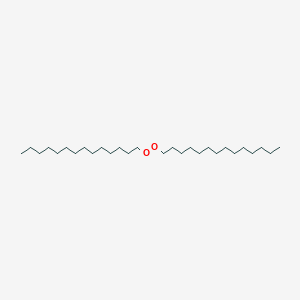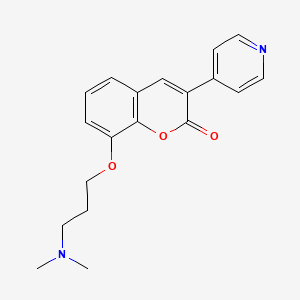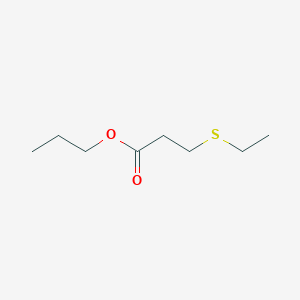
Propyl 3-ethylsulfanylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 3-ethylsulfanylpropanoate is an ester compound characterized by the presence of a propyl group attached to the oxygen atom of the ester functional group, and an ethylsulfanyl group attached to the third carbon of the propanoate chain. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
準備方法
Synthetic Routes and Reaction Conditions: Propyl 3-ethylsulfanylpropanoate can be synthesized through the esterification reaction between 3-ethylsulfanylpropanoic acid and propanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of a strong acid catalyst and elevated temperatures helps to increase the reaction rate and yield .
Types of Reactions:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid such as hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: 3-ethylsulfanylpropanoic acid and propanol.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
科学的研究の応用
Propyl 3-ethylsulfanylpropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor
作用機序
The mechanism of action of propyl 3-ethylsulfanylpropanoate involves its hydrolysis in biological systems to release 3-ethylsulfanylpropanoic acid and propanol. The ester linkage is susceptible to enzymatic cleavage by esterases, leading to the release of the active components. The ethylsulfanyl group can interact with various molecular targets, potentially affecting cellular pathways .
類似化合物との比較
Ethyl propanoate: Similar ester structure but lacks the ethylsulfanyl group.
Propyl butanoate: Similar ester structure with a longer carbon chain but no sulfur-containing group.
Methyl 3-ethylsulfanylpropanoate: Similar structure but with a methyl group instead of a propyl group
Uniqueness: Propyl 3-ethylsulfanylpropanoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This sulfur-containing group can undergo specific reactions, such as oxidation, that are not possible with simple alkyl esters .
特性
CAS番号 |
5402-69-7 |
|---|---|
分子式 |
C8H16O2S |
分子量 |
176.28 g/mol |
IUPAC名 |
propyl 3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-6-10-8(9)5-7-11-4-2/h3-7H2,1-2H3 |
InChIキー |
IDFKQOMCLOEQBB-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CCSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-d][1,2,3]triazine](/img/structure/B14739339.png)
